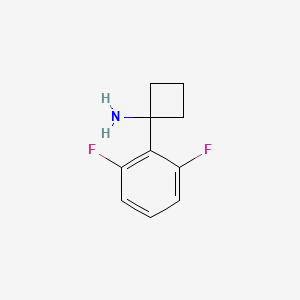1-(2,6-Difluorophenyl)cyclobutanamine
CAS No.:
Cat. No.: VC15761044
Molecular Formula: C10H11F2N
Molecular Weight: 183.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11F2N |
|---|---|
| Molecular Weight | 183.20 g/mol |
| IUPAC Name | 1-(2,6-difluorophenyl)cyclobutan-1-amine |
| Standard InChI | InChI=1S/C10H11F2N/c11-7-3-1-4-8(12)9(7)10(13)5-2-6-10/h1,3-4H,2,5-6,13H2 |
| Standard InChI Key | HDBXUXZFDZHWLW-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)(C2=C(C=CC=C2F)F)N |
Introduction
1-(2,6-Difluorophenyl)cyclobutanamine is a chemical compound characterized by its unique structure, which includes a cyclobutane ring fused with a difluorophenyl group. The presence of two fluorine atoms at the 2 and 6 positions of the phenyl ring enhances its chemical behavior and biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic effects, particularly as a modulator of neurotransmitter systems.
Synthesis Methods
The synthesis of 1-(2,6-Difluorophenyl)cyclobutanamine can be achieved through several methods, which may vary depending on the desired yield and purity of the final product. These methods typically involve the reaction of appropriate precursors under controlled conditions to form the cyclobutane ring and attach the difluorophenyl group.
Biological Activity and Potential Applications
Research indicates that 1-(2,6-Difluorophenyl)cyclobutanamine exhibits significant biological activity, particularly in the field of medicinal chemistry. It has been investigated for its potential therapeutic effects, notably as a modulator of neurotransmitter systems. Preliminary findings suggest that it may interact with specific receptors involved in neurological functions, making it a candidate for further pharmacological studies.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(2,6-Difluorophenyl)cyclobutanamine. Here is a comparison table:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride | C10H12ClF2N | Contains two fluorine atoms at the 2 and 6 positions |
| 1-(2-Fluorophenyl)cyclobutanamine Hydrochloride | C10H12ClF N | Contains one fluorine atom |
| 1-(3,4-Dichlorophenyl)cyclobutanamine Hydrochloride | C10H11Cl2N | Contains two chlorine atoms |
| 1-(4-Methylphenyl)cyclobutanamine Hydrochloride | C11H15ClN | Contains a methyl group |
The unique substitution pattern of 1-(2,6-Difluorophenyl)cyclobutanamine may enhance its biological activity and specificity toward certain biological targets compared to compounds with different halogen substitutions or functional groups.
Research Findings and Future Directions
Ongoing research aims to elucidate the interactions of 1-(2,6-Difluorophenyl)cyclobutanamine with specific receptors or enzymes related to neurological pathways, providing insights into its mechanism of action and potential therapeutic applications. Its potential therapeutic properties make it a subject of interest in drug development, particularly for conditions involving neurotransmitter dysregulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume